

validation of Helianorphin-19 KOR selectivity over MOR and DOR

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Helianorphin-19: A Comparative Guide to its KOR Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Helianorphin-19**'s selectivity for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. Its performance is contrasted with other notable KOR agonists, supported by experimental data and detailed methodologies to aid in research and development decisions.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of **Helianorphin-19** and other selective KOR agonists at the three primary opioid receptors. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values signify greater functional potency.



Comp ound	KOR Ki (nM)	MOR Ki (nM)	DOR Ki (nM)	KOR EC50/I C50 (nM)	MOR EC50/I C50 (nM)	DOR EC50/I C50 (nM)	KOR/M OR Selecti vity (Ki)	KOR/D OR Selecti vity (Ki)
Heliano rphin- 19	21 - 25[1][2]	~4200 - 5000 (est.)	~4200 - 5000 (est.)	45[1][2]	-	-	~200[2]	~200[2]
Salvinor in A	2.5	>1000	>1000	2.1	-	-	>400	>400
U- 50,488 H	2.2	-	-	2.9	-	-	-	-
Nalfuraf ine	0.075 - 3.5[3]	0.43 - 53[3]	51 - 1200[3]	<0.1[3]	-	-	5.7 - 707	14.6 - 16000

Estimated values for **Helianorphin-19** at MOR and DOR are based on the reported ~200-fold selectivity.[2] Exact Ki values were not publicly available. Data for Salvinorin A, U-50,488H, and Nalfurafine are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

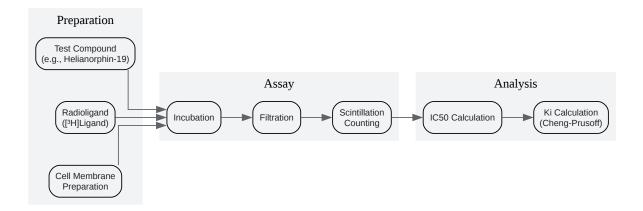
Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).
- Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]diprenorphine for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) and varying concentrations of the test



compound (Helianorphin-19 or other agonists).

- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
- Scintillation Counting: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

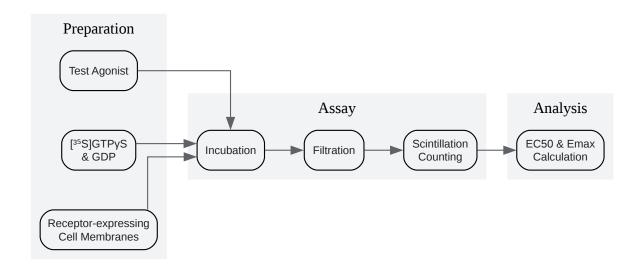
[35S]GTPyS Functional Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors (GPCRs) like the opioid receptors. Agonist binding promotes the exchange of GDP for GTP on the $G\alpha$ subunit, and the non-hydrolyzable GTP analog, [^{35}S]GTP $_{y}S$, is used to quantify this activation.



Methodology:

- Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
- Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound.
- Filtration: The reaction is terminated by rapid filtration to separate protein-bound [35S]GTPγS from the unbound nucleotide.
- Scintillation Counting: The amount of [35S]GTPyS bound to the G proteins on the filters is measured.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from concentration-response curves.



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[35S]GTPyS Functional Assay Workflow

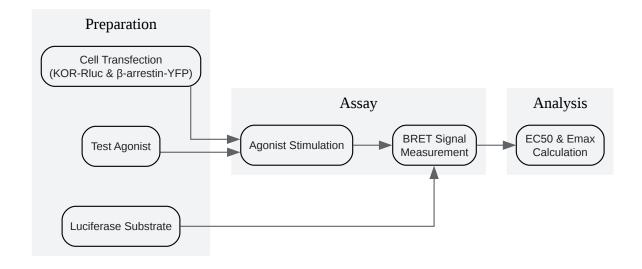
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment



This assay is used to measure the recruitment of β -arrestin to the activated KOR, providing insight into the functional selectivity and potential for receptor desensitization and internalization.

Methodology:

- Cell Transfection: Cells are co-transfected with constructs for the KOR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
- Agonist Stimulation: The transfected cells are stimulated with varying concentrations of the test compound.
- BRET Measurement: Upon agonist-induced KOR activation and conformational change, βarrestin is recruited to the receptor, bringing the donor and acceptor proteins into close
 proximity. A substrate for the luciferase (e.g., coelenterazine) is added, and the energy
 transfer from the donor to the acceptor is measured as an increase in the acceptor's light
 emission.
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated, and concentration-response curves are generated to determine the EC50 and Emax for βarrestin recruitment.





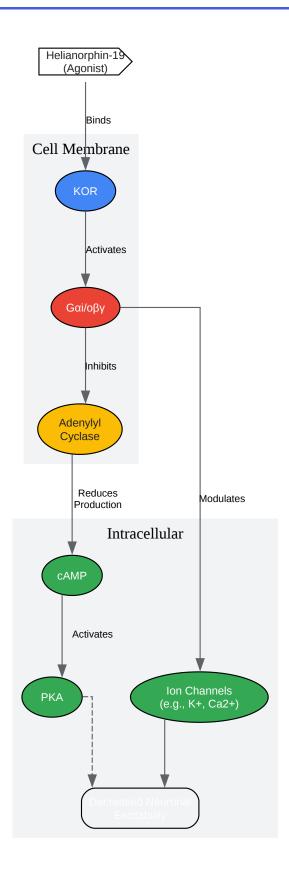
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BRET Assay for β-arrestin Recruitment

Signaling Pathway of KOR Activation

Activation of the KOR by an agonist like **Helianorphin-19** initiates a cascade of intracellular events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.





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KOR G-protein Signaling Pathway



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